Sibiricaxanthone A
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Overview
Description
Sibiricaxanthone A is a xanthone C-glycoside isolated from the roots of Polygala tenuifolia . It belongs to the class of xanthones, which are secondary metabolites found in various plants, fungi, lichens, and bacteria . Xanthones are known for their diverse bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
Mechanism of Action
Target of Action
Sibiricaxanthone A, a xanthone C-glycoside isolated from the roots of Polygala sibirica , has been found to bind to key proteins such as EGFR, SRC, MAPK1, and ALB . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
It’s known that xanthones, the class of compounds to which this compound belongs, exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . These activities are likely due to their interaction with their targets and the resulting changes in cellular processes.
Biochemical Pathways
This compound is thought to affect several biochemical pathways. For instance, it has been suggested that xanthones can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation.
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its multiple targets and the range of bioactivities exhibited by xanthones. For instance, it has been found to have strong anti-inflammatory and antioxidant effects, as well as inhibitory activity against cancer cells .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the plant from which it is derived, Polygala sibirica, grows in specific environmental conditions, and these conditions could potentially influence the compound’s properties . .
Biochemical Analysis
Cellular Effects
Xanthones, the class of compounds to which Sibiricaxanthone A belongs, have been reported to exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
Molecular Mechanism
Xanthones, the class of compounds to which this compound belongs, exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone glucosides, including Sibiricaxanthone A, involves glycosylation reactions. These reactions typically use glycosyl donors and acceptors under specific conditions to form the glycosidic bond . The exact synthetic route for this compound may involve multiple steps, including protection and deprotection of functional groups, and the use of catalysts to facilitate the glycosylation reaction .
Industrial Production Methods
Advanced chromatographic techniques and solvent extraction methods are commonly used to isolate and purify natural products on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Sibiricaxanthone A can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Comparison with Similar Compounds
Sibiricaxanthone A can be compared with other xanthone glucosides, such as:
Mangiferin: Known for its anti-oxidant and anti-inflammatory properties.
Homomangiferin: Similar to mangiferin but with a methoxy group at position 3.
Isomangiferin: Similar to mangiferin but with the sugar group attached at position 4.
This compound is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which may contribute to its distinct bioactivities .
Properties
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c25-6-24(34)7-36-23(22(24)33)35-5-13-17(29)19(31)20(32)21(38-13)14-10(27)4-12-15(18(14)30)16(28)9-3-8(26)1-2-11(9)37-12/h1-4,13,17,19-23,25-27,29-34H,5-7H2/t13-,17-,19+,20-,21+,22+,23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGJKXKUUWCQNK-ZBQXNOHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related Small Molecules
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